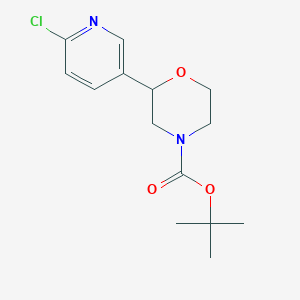![molecular formula C10H20N2OSi B8735474 trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane](/img/structure/B8735474.png)
trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane is a compound that features a silane group bonded to an imidazole derivative. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, which are known for their diverse chemical and biological properties . The presence of the silane group in this compound makes it particularly interesting for various applications in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane typically involves the reaction of 5-methylimidazole with a suitable silane reagent under controlled conditions. One common method is the reaction of 5-methylimidazole with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane can undergo various types of chemical reactions, including:
Substitution Reactions: The silane group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The silane group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted imidazole derivatives.
Oxidation and Reduction Reactions: Different oxidation states of the imidazole ring.
Hydrolysis: Silanols and other hydrolyzed products.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane involves its interaction with molecular targets through the imidazole ring and the silane group. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The silane group can undergo hydrolysis, leading to the formation of reactive intermediates that can interact with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl-[2-[(2-phenylimidazol-1-yl)methoxy]ethyl]silane
- Trimethyl-[2-[(5-propylimidazol-1-yl)methoxy]ethyl]silane
- Trimethyl-[2-[(5-methylbenzimidazol-1-yl)methoxy]ethyl]silane
Uniqueness
Trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane is unique due to the presence of the 5-methylimidazole moiety, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C10H20N2OSi |
|---|---|
Molekulargewicht |
212.36 g/mol |
IUPAC-Name |
trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C10H20N2OSi/c1-10-7-11-8-12(10)9-13-5-6-14(2,3)4/h7-8H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
ZDODKXPJSHZDKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CN1COCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Chloro-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B8735451.png)





